Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl-
Overview
Description
Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- is an organic compound with the molecular formula C12H16O2. It is also known by its synonym, 3-(4-Methoxyphenyl)-2,2-dimethylpropanal. This compound is characterized by a benzene ring substituted with a methoxy group and a propanal group with two methyl groups at the alpha position. It is a colorless liquid with a boiling point of approximately 274.8°C at 760 mmHg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- typically involves the reaction of 4-methoxybenzaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: 4-Methoxy-alpha,alpha-dimethylbenzoic acid.
Reduction: 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol.
Substitution: 4-Bromo-3-(4-methoxyphenyl)-2,2-dimethylpropanal.
Scientific Research Applications
Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions with proteins and nucleic acids, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Benzenepropanal, 4-hydroxy-alpha,alpha-dimethyl-: Similar structure but with a hydroxy group instead of a methoxy group.
Benzenepropanal, 4-ethoxy-alpha,alpha-dimethyl-: Similar structure but with an ethoxy group instead of a methoxy group.
Benzenepropanal, 4-methoxy-alpha,alpha-diethyl-: Similar structure but with ethyl groups instead of methyl groups at the alpha position.
Uniqueness
Benzenepropanal, 4-methoxy-alpha,alpha-dimethyl- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The alpha,alpha-dimethyl substitution also provides steric hindrance, affecting the compound’s chemical behavior and making it distinct from its analogs .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,2-dimethylpropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,9-13)8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPGUANHDPOQTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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